3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate
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Overview
Description
This compound, also known as PubChem CID 763996, is a complex organic molecule with the molecular formula C19H14O6 . It has a molecular weight of 338.3 g/mol . The compound is characterized by a chromenone ring and a benzodioxin ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . These studies often involve the use of density functional theory (DFT) with B3LYP/6-311 G (d, p) basis set for the optimization of molecular structures .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various computational methods . The chromenone ring system is slightly twisted from planarity and the dihedral angle formed between the plane of the chromenone ring and benzene ring is 47.75° .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied . The introduction of a strong electron-withdrawing group can make the compound thermodynamically more reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been computed using various methods . For instance, the topological polar surface area is 71.1 Ų, and it has a complexity of 570 .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of similar compounds provide foundational knowledge for understanding the chemical properties and potential applications of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate. Studies have detailed the synthesis processes, crystal structures, and chemical analyses, offering insights into the compound's stability, reactivity, and potential as a scaffold for further chemical modifications (Ahn et al., 2020).
Anticancer Properties
Research has investigated the anticancer properties of similar compounds, focusing on their mechanisms of action, including interactions with specific cellular targets. For instance, one study explored the anticancer ability of a structurally similar compound against human colon cancer cells, demonstrating significant activity and providing a basis for further research into its therapeutic potential (Ahn et al., 2020).
Antioxidant Activity
The antioxidant properties of related compounds have been examined, highlighting their potential for preventing oxidative stress-related damage. Such studies contribute to understanding how these compounds might be used to combat oxidative stress in biological systems (Abd-Almonuim et al., 2020).
Synthetic Methodologies
Advancements in synthetic methodologies for creating compounds with this core structure have been documented, including novel routes for synthesis and functionalization. These methodologies facilitate the exploration of the compound's diverse potential applications in pharmaceuticals, materials science, and beyond (Dao et al., 2018).
Mechanism of Action
While specific studies on the mechanism of action of this compound are not available, similar compounds have shown potential anticancer properties . For instance, docking experiments within the active sites of aurora kinase A and B were carried out to explain the anticancer property of a similar compound .
Future Directions
Properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-6-propylchromen-7-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-4-5-15-10-17-20(12-19(15)29-14(3)24)28-13(2)22(23(17)25)16-6-7-18-21(11-16)27-9-8-26-18/h6-7,10-12H,4-5,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJZERMLQZGAMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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